molecular formula C8H7BrFNO2 B569096 Methyl 5-amino-2-bromo-4-fluorobenzoate CAS No. 1036389-86-2

Methyl 5-amino-2-bromo-4-fluorobenzoate

Cat. No.: B569096
CAS No.: 1036389-86-2
M. Wt: 248.051
InChI Key: QMTDDCURRBENGD-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromo-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 5-amino benzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-amino-2-bromo-4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 5-amino-2-bromo-4-fluorobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but the presence of amino, bromo, and fluoro groups allows for diverse interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-bromo-4-fluorobenzoate is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 5-amino-2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTDDCURRBENGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036389-86-2
Record name methyl 5-amino-2-bromo-4-fluorobenzoate
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